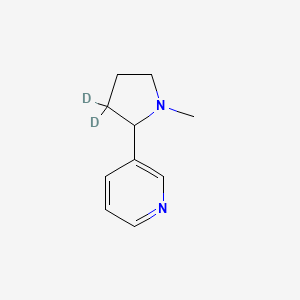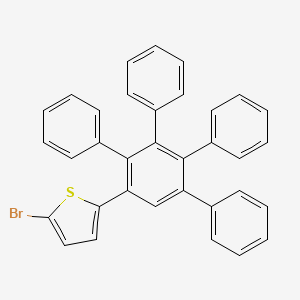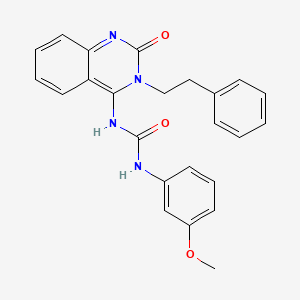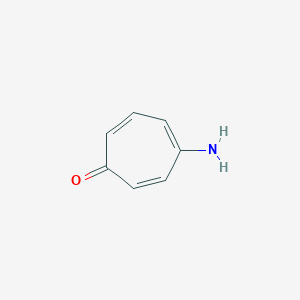
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is a compound with the molecular formula C10H12D2N2 and a molecular weight of 164.24 g/mol . This compound is a deuterated analog of nicotine, where two hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine typically involves the deuteration of 3-(1-methylpyrrolidin-2-yl)pyridine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:
Chemistry: As a deuterated analog, it is used in studies involving isotope effects and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways and interactions of nicotine and its analogs in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of nicotine analogs.
Mécanisme D'action
The mechanism of action of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, leading to the activation of ion channels and subsequent cellular responses. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, making it a valuable tool in studying the pharmacological effects of nicotine and its analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: The parent compound, which has similar structural features but lacks deuterium atoms.
3-(1-methylpyrrolidin-2-yl)pyridine: A non-deuterated analog with similar chemical properties.
Deuterated Nicotine Analogs: Other deuterated derivatives of nicotine with varying degrees of deuteration
Uniqueness
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and altered pharmacokinetic properties. This makes it a valuable compound for scientific research, particularly in studies involving isotope effects and drug metabolism .
Propriétés
Numéro CAS |
1020719-66-7 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2 |
Clé InChI |
SNICXCGAKADSCV-BFWBPSQCSA-N |
SMILES isomérique |
[2H]C1(CCN(C1C2=CN=CC=C2)C)[2H] |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)





![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)


![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

